molecular formula C8H17N B7870605 3-(1-Methylpropyl)pyrrolidine

3-(1-Methylpropyl)pyrrolidine

Cat. No.: B7870605
M. Wt: 127.23 g/mol
InChI Key: AEDQACYVUCFJMC-UHFFFAOYSA-N
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Description

3-(1-Methylpropyl)pyrrolidine, also known as 3-sec-butylpyrrolidine, is an organic compound with the molecular formula C8H17N. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Methylpropyl)pyrrolidine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For example, the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst at elevated temperatures and pressures can yield pyrrolidine derivatives . Another method involves the 1,3-dipolar cycloaddition between a nitrone and an olefin, which provides regio- and stereoselective synthesis of pyrrolidine rings .

Industrial Production Methods: Industrial production of pyrrolidine derivatives typically involves continuous processes with fixed-bed reactors. The reaction conditions include temperatures ranging from 165–200°C and pressures of 17–21 MPa. The product is obtained after multistage purification and separation by extractive and azeotropic distillation .

Chemical Reactions Analysis

Types of Reactions: 3-(1-Methylpropyl)pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce secondary or tertiary amines .

Mechanism of Action

The mechanism of action of 3-(1-Methylpropyl)pyrrolidine and its derivatives involves interactions with specific molecular targets. These compounds can bind to enzymes, receptors, or other proteins, modulating their activity. For instance, some pyrrolidine derivatives act as enzyme inhibitors, blocking the active sites and preventing substrate binding . The exact pathways and targets depend on the specific structure and functional groups of the compound .

Comparison with Similar Compounds

Uniqueness: 3-(1-Methylpropyl)pyrrolidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its sec-butyl group at the 3-position influences its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

3-butan-2-ylpyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-3-7(2)8-4-5-9-6-8/h7-9H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEDQACYVUCFJMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1CCNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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